molecular formula C22H12Cl2O2S2 B14376641 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-80-5

2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14376641
CAS No.: 89477-80-5
M. Wt: 443.4 g/mol
InChI Key: PSRCQAKELKDVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two 4-chlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with 4-chlorothiophenol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include various enzymes and proteins involved in cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione
  • 4-(Phenylthio)naphthalene-1,2-dione

Uniqueness

2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of chlorophenyl groups, which enhance its biological activity and chemical reactivity compared to its methylphenyl and phenyl analogs. The chlorophenyl groups increase the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets .

Properties

CAS No.

89477-80-5

Molecular Formula

C22H12Cl2O2S2

Molecular Weight

443.4 g/mol

IUPAC Name

2,3-bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H12Cl2O2S2/c23-13-5-9-15(10-6-13)27-21-19(25)17-3-1-2-4-18(17)20(26)22(21)28-16-11-7-14(24)8-12-16/h1-12H

InChI Key

PSRCQAKELKDVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.